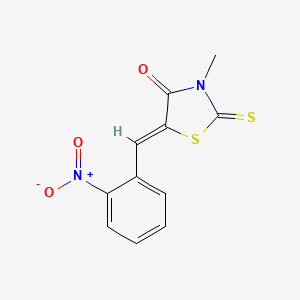![molecular formula C17H21N3O2 B10876352 (4Z)-5-methyl-2-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876352.png)
(4Z)-5-methyl-2-phenyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-1-PHENYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-PHENYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-METHYL-1-PHENYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-PHENYL-3-METHYL-5-PYRAZOLONE: Known for its anti-inflammatory properties.
4-AMINOANTIPYRINE: Used as an analgesic and antipyretic.
PHENYLBUTAZONE: An anti-inflammatory drug.
Uniqueness
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C17H21N3O2 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
5-methyl-4-[C-methyl-N-(oxolan-2-ylmethyl)carbonimidoyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H21N3O2/c1-12(18-11-15-9-6-10-22-15)16-13(2)19-20(17(16)21)14-7-4-3-5-8-14/h3-5,7-8,15,19H,6,9-11H2,1-2H3 |
InChI Key |
XSHHGSZYHCXITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCC3CCCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10876283.png)
![2-(2-Bromophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10876288.png)
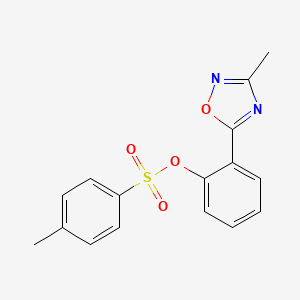
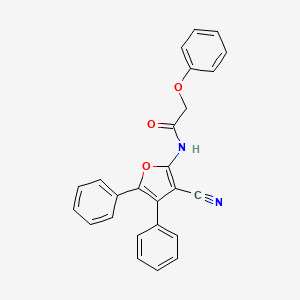
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876306.png)
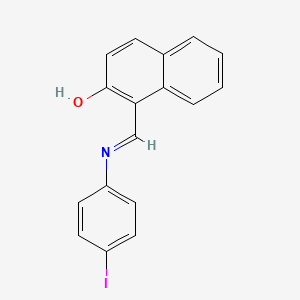
![4-(2-chlorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876327.png)
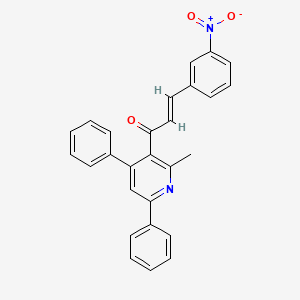
![N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B10876346.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876355.png)
![4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876356.png)
![N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B10876361.png)
